molecular formula C17H18BrNO3S B2877650 N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide CAS No. 477886-14-9

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide

Cat. No. B2877650
CAS RN: 477886-14-9
M. Wt: 396.3
InChI Key: MTTSWEGHZSYNDE-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide, commonly known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Reactions

Compounds resembling N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide have been used in chemical synthesis processes to create a variety of products. For instance, α-Amidoalkylphenyl sulfones , acting as N-acylimino equivalents, have been employed in reactions with functionalized allylzinc reagents, leading to the synthesis of α-methylene-γ-lactams and N-protected β-amino ketones through different cyclization procedures (Petrini, Profeta, & Righi, 2002). This demonstrates the compound's role in facilitating complex transformations and the formation of cyclic compounds, which are significant in the development of pharmaceuticals and materials.

Antimicrobial Activity

Research has also focused on the synthesis of acetamide derivatives bearing heterocyclic cores, such as azinane and 1,3,4-oxadiazole, to evaluate their antibacterial potentials. One study synthesized acetamide derivatives and tested their effectiveness against various bacterial strains, finding moderate inhibitors with specific compounds showing more activity against Gram-negative bacterial strains (Iqbal et al., 2017). This highlights the potential of such compounds in contributing to the development of new antibacterial agents.

Antimicrobial and Anticancer Applications

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties aimed at antimicrobial use has been explored. These compounds, through various synthetic pathways, have shown promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Darwish et al., 2014). Additionally, the chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of antimalarial drugs intermediates (Magadum & Yadav, 2018) and the evaluation of novel acetamide derivatives for cytotoxic and anti-inflammatory activities (Rani et al., 2016) further demonstrate the compound's relevance in medicinal chemistry.

Drug Metabolism

The use of biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds for therapeutic applications has been explored, indicating the compound's utility in studying drug metabolism and facilitating the development of drug candidates with enhanced pharmacological profiles (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-23(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTSWEGHZSYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide

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